molecular formula C8H12O2 B1587426 1,5-Dimethoxy-1,4-cyclohexadiene CAS No. 37567-78-5

1,5-Dimethoxy-1,4-cyclohexadiene

Cat. No. B1587426
CAS RN: 37567-78-5
M. Wt: 140.18 g/mol
InChI Key: MDBSJHGNFNKPTA-UHFFFAOYSA-N
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Description

1,5-Dimethoxy-1,4-cyclohexadiene is a chemical compound with the molecular formula C8H12O2 and a molecular weight of 140.18 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 1,5-Dimethoxy-1,4-cyclohexadiene is represented by the formula C8H12O2 . The InChI key is MDBSJHGNFNKPTA-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

1,5-Dimethoxy-1,4-cyclohexadiene is a liquid at room temperature . It has a boiling point of 45-52°C at 0.5 mmHg and a density of 1.02 g/mL at 25°C . The refractive index n20/D is 1.4910 (lit.) .

Scientific Research Applications

Chemical Properties and Preparation

1,5-Dimethoxy-1,4-cyclohexadiene, also known as 2,5-dihydroresorcinol dimethyl ether, is characterized by its physical properties and methods of preparation. It is a colorless liquid, soluble in common organic solvents, and prepared from 1,3-dimethoxybenzene by Birch reduction. It's important to handle this reagent with care as it is hydrolyzed by acid to furnish cyclohexane-1,3-dione (Mori & Takikawa, 2004).

Chemical Reactions

  • Ozonolysis of 1,5-Dimethoxy-1,4-cyclohexadiene and its derivatives has been studied, showing sequential cleavage of the double bonds leading to various cyclic peroxides (Griesbaum, Mertens, & Jung, 1990).
  • The compound has been used to study the formation of diol from dioxetane in cyclohexadiene, which provided insights into the mechanism of thermal decomposition of dioxetanes (Murphy & Adam, 1996).

Photochemistry

  • 1,5-Dimethoxy-1,4-cyclohexadiene derivatives have been explored in photochemical reactions. For example, 4,4-dimethoxy-2,5-cyclohexadienone underwent rearrangements upon irradiation, leading to various ketenes and cyclopentenones, which is significant in understanding light-induced chemical changes (Margaretha, 1976).

Cycloaddition Reactions

  • 1,5-Dimethoxy-1,4-cyclohexadiene has been involved in cycloaddition reactions, contributing to the development of complex chemical structures. This includes studies on its interaction with metal salts, leading to differentiated products important for organic synthesis (Cardinale et al., 1984).

Computational Studies

  • Computational studies have provided insights into the geometry, vibrational frequencies, and barrier to inversion of 1,5-Dimethoxy-1,4-cyclohexadiene and its derivatives. These studies are crucial in understanding its reactivity and potential in synthetic chemistry (Pye et al., 2009).

Synthesis of Cycloparaphenylenes

  • The compound has been used in the practical synthesis of cycloparaphenylenes, a class of compounds with applications in materials science. This synthesis involves the modification of existing methods and highlights the versatility of 1,5-Dimethoxy-1,4-cyclohexadiene in organic synthesis (Patel, Kayahara, & Yamago, 2015).

properties

IUPAC Name

1,5-dimethoxycyclohexa-1,4-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-9-7-4-3-5-8(6-7)10-2/h4-5H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDBSJHGNFNKPTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CCC=C(C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60403078
Record name 1,5-Dimethoxy-1,4-cyclohexadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Dimethoxy-1,4-cyclohexadiene

CAS RN

37567-78-5
Record name 1,5-Dimethoxy-1,4-cyclohexadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-Dimethoxy-1,4-cyclohexadiene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution containing 1,3-dimethoxybenzene (10 g), dry THF (15 mL) and tBuOH (15 mL) was added to distilled ammonia (ca 250 mL). To the reaction mixture was added lithium wire (1.5 g) in small portions, and the deep blue colored solution was stirred for 3 hours. The reaction mixture was decolorized by dropwise addition of methanol. Ammonia was evaporated at room temperature. To the residue, ammonium chloride solution was added, then the product was extracted with hexane (3×120 mL). The combined extracts were washed with water and dried over anhydrous sodium sulfate. Removal of the solvent under reduced pressure gave the title compound as a clear liquid (9.5 g). 1H NMR (CDCl3): δ 2.7–2.9 (m, 4H, 2×CH2), 3.58 (s, 6H, 2×OCH3), 4.66 (t, 2H, olefinic).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
51
Citations
E Piers, JR Grierson - The Journal of Organic Chemistry, 1977 - ACS Publications
Nitroaromatic compounds are readily reduced to ary lamines by a number of reagents [eg, Fe, Sn, Sn (II), Zn, Ti (III)]. However, only a few methods are available fortheir direct …
Number of citations: 72 pubs.acs.org
A Studer, J Guin - Encyclopedia of Reagents for Organic …, 2001 - Wiley Online Library
(2,6‐Dimethoxy‐1‐methyl‐2,5‐cyclohexadien‐1‐yl)(1,1‐dimethylethyl)dimethylsilane - Studer - Major Reference Works - Wiley Online Library Skip to Article Content Skip to Article …
Number of citations: 2 onlinelibrary.wiley.com
K Mori, H Takikawa - Encyclopedia of Reagents for Organic …, 2001 - Wiley Online Library
[ 37567‐78‐5 ] C 8 H 12 O 2 (MW 140.18) InChI = 1S/C8H12O2/c1‐9‐7‐4‐3‐5‐8(6‐7)10‐2/h4‐5H,3,6H2,1‐2H3 InChIKey = MDBSJHGNFNKPTA‐UHFFFAOYSA‐N (cyclohexane‐1,3‐…
Number of citations: 0 onlinelibrary.wiley.com
B Ganganna, P Srihari, JS Yadav - Tetrahedron Letters, 2017 - Elsevier
A convergent and stereoselective approach for the synthesis of C1-C11, C12-C22, and C23-C28 fragments of cytotoxic natural products cruentaren A and B are accomplished. …
Number of citations: 14 www.sciencedirect.com
Y Imamura, H Takikawa, K Mori - Tetrahedron letters, 2002 - Elsevier
The first synthesis of (±)-mispyric acid, an inhibitor of DNA polymerase β with a novel triterpene skeleton, was achieved by starting from isoprene, geraniol and 1,5-dimethoxy-1,4-…
Number of citations: 8 www.sciencedirect.com
JR Grierson - 1983 - open.library.ubc.ca
The work described in this thesis is devoted to three separate synthetic methods studies, which represent some past and current interests in our laboratory. In the first study, a …
Number of citations: 6 open.library.ubc.ca
F Javier Sardina, AD Johnston, A Mourino… - The Journal of …, 1982 - ACS Publications
mol), 2, 6-dimethoxyphenol (5; 31 g, 0.20 mol), and methanesulfonic acid (40 mL) was reacted and worked up exactly as previously described. 5 The crude product 6 (R= tert-butyl; 42.5 …
Number of citations: 12 pubs.acs.org
MV Manson - 1984 - scholarworks.wm.edu
A series of 3-alkyl-2, 4-dimethoxy-1, 4-cyclohexadienes were prepared from 2, 4-dimethoxy-1, 4-cyclohexadiene. Attempts were made to carry each of these through a general …
Number of citations: 3 scholarworks.wm.edu
TA Zeidan, RJ Clark, I Ghiviriga… - … A European Journal, 2005 - Wiley Online Library
5‐Diaryl substituted homoquadricyclanes which are readily available through cascade photocycloaddition of diarylacetylenes to 1,4‐cyclohexadienes are useful supramolecular …
TA Zeidan, SV Kovalenko, M Manoharan… - Journal of the …, 2005 - ACS Publications
Diaryl acetylenes, in which one of the aryl groups is either a pyridine or a pyrazine, undergo efficient triplet state photocycloaddition to 1,4-cyclohexadiene with formation of 1,5-diaryl …
Number of citations: 102 pubs.acs.org

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